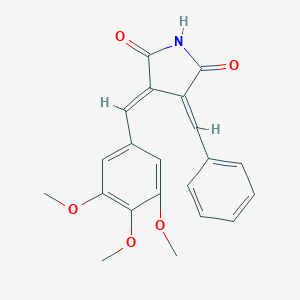
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione: is an organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with benzylidene and trimethoxybenzylidene groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrolidine-2,5-dione derivative. One common method includes the use of a base-catalyzed aldol condensation reaction, where the aldehyde reacts with the pyrrolidine-2,5-dione under basic conditions to form the desired product.
Industrial Production Methods
On an industrial scale, the synthesis might involve more efficient and scalable methods, such as continuous flow reactions or the use of solid-supported catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, solvent, and catalyst, would be optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylidene and trimethoxybenzylidene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives. Substitution reactions would introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development and biological studies.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a useful building block for creating new materials with desired properties.
Mécanisme D'action
The mechanism by which 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione exerts its effects depends on its specific interactions with molecular targets. For instance, if it exhibits anticancer activity, it might interact with cellular proteins involved in cell cycle regulation or apoptosis pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzylidene-4-(4-methoxybenzylidene)pyrrolidine-2,5-dione
- 3-Benzylidene-4-(3,4-dimethoxybenzylidene)pyrrolidine-2,5-dione
- 3-Benzylidene-4-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione is unique due to the presence of three methoxy groups on the benzylidene ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.
Propriétés
Numéro CAS |
152815-51-5 |
|---|---|
Formule moléculaire |
C21H19NO5 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(3E,4E)-3-benzylidene-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19NO5/c1-25-17-11-14(12-18(26-2)19(17)27-3)10-16-15(20(23)22-21(16)24)9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,23,24)/b15-9+,16-10+ |
Clé InChI |
YQALUFAJAWGTQV-KAVGSWPWSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=C/C3=CC=CC=C3)\C(=O)NC2=O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
Synonymes |
3-benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione T 686 T 686, (E,Z)-isomer T 686, (Z,E)-isomer T-686 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















